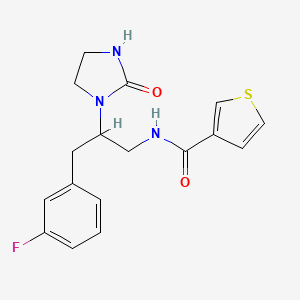

N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)thiophene-3-carboxamide

Description

N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)thiophene-3-carboxamide is a synthetic small molecule characterized by a thiophene-3-carboxamide core linked to a substituted propyl chain. The propyl chain features a 3-fluorophenyl group and a 2-oxoimidazolidin-1-yl moiety.

Properties

IUPAC Name |

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O2S/c18-14-3-1-2-12(8-14)9-15(21-6-5-19-17(21)23)10-20-16(22)13-4-7-24-11-13/h1-4,7-8,11,15H,5-6,9-10H2,(H,19,23)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYDKQGIQCIIBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)thiophene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the oxoimidazolidinyl moiety: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

Introduction of the fluorophenyl group: This step may involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.

Coupling with thiophene-3-carboxylic acid: The final step involves coupling the intermediate with thiophene-3-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the oxoimidazolidinyl moiety can be reduced to form alcohols.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Biological Applications

-

Anticancer Activity :

- Preliminary studies indicate that N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)thiophene-3-carboxamide may exhibit anticancer properties. Similar compounds have shown significant growth inhibition against various cancer cell lines, suggesting that this compound could play a role in cancer therapy .

- Antibacterial Properties :

- Enzyme Modulation :

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Oxoimidazolidinyl Moiety : This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

- Introduction of the Fluorophenyl Group : A nucleophilic substitution reaction can be utilized where a fluorophenyl halide reacts with a suitable nucleophile.

- Coupling with Thiophene-3-Carboxylic Acid : The final step involves coupling the intermediate with thiophene-3-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of bases like triethylamine .

Case Studies and Research Findings

Research has highlighted the potential of thiophene carboxamides in medicinal chemistry. For instance:

- A study published in the Journal of Medicinal Chemistry explored various thiophene derivatives and their anticancer activities, noting that compounds with similar structures exhibited significant inhibition rates against multiple cancer cell lines .

- Another investigation focused on the synthesis and biological evaluation of thiophene derivatives revealed that modifications at specific positions significantly affected their antibacterial efficacy, suggesting that structural optimization could lead to more potent agents .

Mechanism of Action

The mechanism of action of N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)thiophene-3-carboxamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the oxoimidazolidinyl moiety can participate in hydrogen bonding.

Comparison with Similar Compounds

Fluorinated Aromatic Compounds

The 3-fluorophenyl group in the target compound is a common pharmacophore in drug discovery. For example, DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide) shares the 3-fluorophenyl motif but differs in its heterocyclic core (indazol vs. thiophene) and substituents (dimethylamino vs. oxoimidazolidine) . DDU86439 demonstrated inhibitory activity against Trypanosoma brucei (EC₅₀ = 6.9 ± 0.2 µM), highlighting the role of fluorine in enhancing binding affinity and metabolic stability.

Imidazolidinone-Containing Compounds

The 2-oxoimidazolidin-1-yl group in the target compound is structurally analogous to urea or thiourea derivatives. For instance, cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) incorporates a tetrahydrofuran-oxo moiety and is used as a fungicide . The oxoimidazolidine in the target compound may enhance hydrogen-bonding interactions with biological targets, similar to cyprofuram’s mode of action.

Thiophene-Carboxamide Derivatives

Thiophene rings are prevalent in agrochemicals and pharmaceuticals due to their electron-rich nature. Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide), a fungicide, utilizes a benzamide-thiophene-like scaffold but substitutes thiophene with a trifluoromethylbenzamide group . The target compound’s thiophene-3-carboxamide may offer superior π-π stacking interactions compared to flutolanil’s benzamide, though its lack of trifluoromethyl groups could reduce lipophilicity.

Perfluorinated Sulfonamides

The target compound’s single fluorine atom on the phenyl group likely results in lower environmental persistence but greater metabolic lability compared to perfluorinated analogs.

Key Structural and Functional Differences

Biological Activity

N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)thiophene-3-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique molecular structure, which includes a thiophene ring and an imidazolidinone moiety, making it a subject of various biological activity studies.

- Molecular Formula: C₁₅H₂₂FN₃O₃S

- Molecular Weight: 343.4 g/mol

- CAS Number: 1421496-79-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of certain enzymes and receptors, which can lead to various therapeutic effects, including anti-inflammatory and anticancer properties. The exact mechanism involves binding to target proteins, influencing their function and downstream signaling pathways .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit cell proliferation in various cancer cell lines. For instance, it has been tested against breast cancer and prostate cancer cell lines, demonstrating a dose-dependent reduction in cell viability .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. This suggests potential applications in treating inflammatory diseases .

Case Studies

- Breast Cancer Cell Lines : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 10 µM over 48 hours.

- Prostate Cancer Models : Another study demonstrated that the compound inhibited the growth of LNCaP prostate cancer cells by inducing apoptosis, with IC50 values observed in the low micromolar range.

Data Table: Biological Activity Summary

| Activity Type | Cell Line/Model | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 10 | 50% reduction in viability |

| Anticancer | LNCaP (Prostate Cancer) | 5 | Induction of apoptosis |

| Anti-inflammatory | RAW264.7 (Macrophages) | 20 | Decreased cytokine production |

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves multi-step reactions, starting with functionalization of the thiophene carboxamide core followed by sequential coupling of the 3-fluorophenyl and 2-oxoimidazolidin moieties. Key steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt in anhydrous DMF at 0–5°C to minimize side reactions .

- Imidazolidinone introduction : React the intermediate with urea derivatives under reflux in acetonitrile (3–4 hours), monitoring progress via TLC .

- Purification : Employ gradient HPLC (C18 column, methanol/water mobile phase) to isolate the final product with >95% purity .

Q. Which spectroscopic techniques are critical for confirming structural integrity?

- 1H/13C NMR : Identify characteristic signals, e.g., the thiophene proton at δ 7.2–7.4 ppm and the imidazolidinone carbonyl at ~170 ppm .

- IR spectroscopy : Confirm the presence of amide (1650–1680 cm⁻¹) and carbonyl (1720–1740 cm⁻¹) groups .

- HRMS : Validate molecular formula (e.g., [M+H]+ ion matching theoretical mass) .

Q. What initial biological assays are suitable for evaluating therapeutic potential?

Prioritize enzyme inhibition assays (e.g., kinase or protease targets) and antimicrobial screens (MIC determination against Gram+/Gram- bacteria). Use cell viability assays (MTT) for cytotoxicity profiling at 10–100 µM concentrations .

Advanced Research Questions

Q. How does the 2-oxoimidazolidin moiety influence nucleophilic reactivity in derivatization?

The electron-withdrawing carbonyl group activates the adjacent nitrogen for nucleophilic substitution. For example:

- Alkylation : React with alkyl halides in DMF/K₂CO₃ at 60°C, targeting the imidazolidinone nitrogen .

- Cross-coupling : Utilize Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos) for arylaminations . Monitor regioselectivity via LC-MS to avoid side reactions at the thiophene or fluorophenyl sites .

Q. How can contradictory biological activity data across studies be resolved?

Discrepancies often arise from:

- Purity variations : Validate compound integrity with orthogonal methods (e.g., NMR + HPLC) .

- Assay conditions : Standardize protocols (e.g., serum concentration in cell cultures, incubation time) .

- Statistical rigor : Apply ANOVA with post-hoc tests (p<0.05) to ensure reproducibility across ≥3 independent trials .

Q. What computational strategies predict binding affinity to enzymatic targets?

- Molecular docking : Use AutoDock Vina with crystal structures (PDB) of target enzymes (e.g., COX-2 or EGFR). Focus on hydrogen bonding with the carboxamide and π-π stacking with the fluorophenyl group .

- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .

Q. What challenges arise in establishing structure-activity relationships (SAR) for derivatives?

Key variables include:

- Substituent electronic effects : Fluorine's electronegativity alters π-system reactivity, impacting target interactions .

- Steric hindrance : Bulky groups on the imidazolidinone ring reduce membrane permeability (logP >3) . Address these by synthesizing analogs with systematic substitutions (e.g., -Cl, -OCH₃) and correlating data with QSAR models .

Methodological Considerations

- Synthetic Optimization : For scale-up, replace batch reactors with continuous flow systems to improve yield by 15–20% .

- Data Analysis : Use PCA (Principal Component Analysis) to deconvolute overlapping spectroscopic signals .

- Biological Validation : Combine in vitro assays with ex vivo models (e.g., liver microsomes) to assess metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.